molecular formula C16H11N3O5 B13757419 2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid CAS No. 60676-80-4

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid

Cat. No.: B13757419
CAS No.: 60676-80-4
M. Wt: 325.27 g/mol
InChI Key: JPEUYYKTUFRADV-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-nitrobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzodiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution on the phenyl ring can yield various substituted benzodiazepines .

Scientific Research Applications

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Nitrazepam: Known for its hypnotic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid is unique due to its specific nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and potential therapeutic applications .

Properties

CAS No.

60676-80-4

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H11N3O5/c20-15-14(16(21)22)18-13(9-4-2-1-3-5-9)11-8-10(19(23)24)6-7-12(11)17-15/h1-8,14H,(H,17,20)(H,21,22)

InChI Key

JPEUYYKTUFRADV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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